3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization with cyanuric chloride under basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a simpler structure but similar biological activities.
Triazine: Another related compound with a triazine ring, known for its diverse chemical reactivity.
Uniqueness
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its fused ring structure, which combines the properties of both benzimidazole and triazine. This fusion enhances its chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-benzyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-6-13(7-3-1)10-19-11-17-16-18-14-8-4-5-9-15(14)20(16)12-19/h1-9H,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVQWLOPLJLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=NC3=CC=CC=C3N2CN1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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